molecular formula C14H12Cl2N4O2 B2954207 N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1808671-97-7

N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No. B2954207
CAS RN: 1808671-97-7
M. Wt: 339.18
InChI Key: UGIVJMKTXKYSEB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide, commonly known as CMDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CMDO is a synthetic compound that is prepared through a specific synthesis method, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of CMDO involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. CMDO has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. CMDO also inhibits the activation of Akt and ERK, which are signaling proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects:
CMDO has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the suppression of pro-inflammatory cytokines and chemokines. CMDO has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to reduce the production of reactive oxygen species in neurons.

Advantages and Limitations for Lab Experiments

The advantages of using CMDO in lab experiments include its high purity, stability, and specificity. CMDO can be easily synthesized in large quantities, and its mechanism of action has been well-characterized. However, the limitations of using CMDO in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on CMDO, including the development of novel CMDO derivatives with improved efficacy and reduced toxicity, the investigation of the potential use of CMDO in combination with other drugs for cancer treatment, and the exploration of the neuroprotective effects of CMDO in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of CMDO for different research applications.

Synthesis Methods

The synthesis of CMDO involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyanomethyl butyrate. The final product obtained is CMDO, which is a white crystalline solid with a melting point of 120-122°C.

Scientific Research Applications

CMDO has been extensively studied for its potential applications in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, CMDO has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, CMDO has been shown to protect neurons from oxidative stress and neuroinflammation. In anti-inflammatory therapy, CMDO has been shown to suppress the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2/c15-9-4-5-10(11(16)8-9)14-20-19-13(22-14)3-1-2-12(21)18-7-6-17/h4-5,8H,1-3,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIVJMKTXKYSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)CCCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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